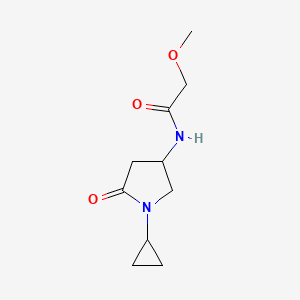

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-methoxyacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-methoxyacetamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the breakdown of GABA, an important neurotransmitter in the brain. By inhibiting GABA aminotransferase, CPP-115 increases the levels of GABA in the brain, leading to potential therapeutic effects in various neurological and psychiatric disorders.

Applications De Recherche Scientifique

Oxidative Cyclization for Synthesis of Pyrrolidin-2-ones

A study detailed the oxidative cyclization of a series of N-(2-alken-1-yl)-N-(1-phenyleth-1-yl)-acetoacetamides and methoxycarbonylacetamides using Mn(OAc)3 · 2H2O and Cu(OAc)2 · H2O in acetic acid. This process leads to the formation of 1,3,4-trisubstituted pyrrolidin-2-ones as diastereomeric mixtures, which are separable by silica gel chromatography. The method provides a pathway to synthesize biologically active amino acids containing the pyrrolidine ring in enantiomerically pure forms, such as (R)- and (S)-3-pyrrolidineacetic acid, highlighting its significance in producing compounds with potential biological activity (Galeazzi, Mobbili, & Orena, 1996).

Anticancer Properties of Acetamide Derivatives

Research into novel 2-chloro N-aryl substitutedacetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol has shown cytotoxic effects on various cancer cell lines. Among the compounds synthesized, specific derivatives exhibited high cytotoxicity, particularly against PANC-1 and HepG2 cell lines, indicating the potential for these compounds in cancer treatment (Vinayak, Sudha, Lalita, & Kumar, 2014).

Cycloaddition Reactions for Pyrrolidine Derivatives

The trifluoroacetic acid-catalyzed 1,3-cycloaddition of iminium ylide to olefinic and acetylenic dipolarophiles was found to yield 3- or 3,4-substituted pyrrolidines and 2,5-dihydropyrroles. This method highlights a synthetic pathway to produce pyrrolidine derivatives, which are significant in medicinal chemistry due to their incorporation into various bioactive molecules (Terao, Kotaki, Imai, & Achiwa, 1985).

Intramolecular Allylation to Pyrrolidin-2-ones

A new approach for the synthesis of 3,4-disubstituted pyrrolidin-2-ones via palladium(0)-catalyzed cyclization has been developed. This process relies on generating stabilized acetamide enolate anions and a pi-allyl-palladium appendage, showing a novel method for the efficient synthesis of gamma-lactams and pyrrolidin-2-ones with total diastereoselection (Giambastiani, Pacini, Porcelloni, & Poli, 1998).

Propriétés

IUPAC Name |

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-methoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3/c1-15-6-9(13)11-7-4-10(14)12(5-7)8-2-3-8/h7-8H,2-6H2,1H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIIICQBVTLGCBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NC1CC(=O)N(C1)C2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(E)-2-(2-Chloropyridin-3-YL)ethenyl]-3H-pyrido[3,4-D]pyrimidin-4-one](/img/structure/B2754900.png)

![[6-Fluoro-3-[2-[1-[2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetyl]piperidin-4-yl]-1,3-thiazol-4-yl]-1,5-dihydro-2,4-benzodioxepin-9-yl] methanesulfonate](/img/structure/B2754903.png)

![ethyl 3-cyano-2-(4-(morpholinosulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2754904.png)

![1-(3,4-dichlorobenzyl)-5-{[4-(2-pyridinyl)piperazino]carbonyl}-2(1H)-pyridinone](/img/structure/B2754905.png)

![Methyl 5-{[3-(trifluoromethyl)benzoyl]amino}-1-benzothiophene-2-carboxylate](/img/structure/B2754906.png)

![N-(4-fluorobenzyl)-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2754911.png)